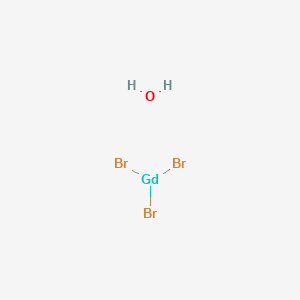

Gadolinium(III) bromide hydrate

Description

Significance of Rare Earth Halides in Contemporary Chemistry

Rare earth halides, including gadolinium(III) bromide, are fundamental materials in the field of chemistry. osti.gov They are often the starting materials for the synthesis of other rare earth compounds and the pure rare earth metals themselves. epomaterial.com The unique electronic and magnetic properties of rare earth elements, stemming from their f-orbital electrons, make their halide compounds essential for a variety of high-tech applications. ontosight.aincert.nic.in These applications span from catalysis and electronics to optics and medical imaging. ontosight.aisamaterials.com The growing interest in these materials has led to a rapid increase in research on their chemistry and physics. osti.gov

Overview of Gadolinium(III) Chemistry and its Distinctive Characteristics

Gadolinium (Gd), a rare earth element with atomic number 64, possesses unique characteristics that make it a subject of intense scientific interest. wikipedia.org Nearly all of its chemistry involves the gadolinium(III) ion (Gd³⁺). rsc.org A key feature of the Gd³⁺ ion is its electronic configuration, which has a half-filled 4f shell with seven unpaired electrons. wikipedia.org This configuration results in the highest possible number of unpaired electron spins for a known element, leading to strong paramagnetic properties. wikipedia.orgwikipedia.org This high magnetism is a critical attribute for its use in applications such as contrast agents for Magnetic Resonance Imaging (MRI). wikipedia.orgwikipedia.org

Gadolinium is a reactive, silvery-white metal that is relatively stable in dry air but tarnishes in moist air. wikipedia.org It is a strong reducing agent and combines with most elements to form Gd(III) derivatives. wikipedia.org

Table 1: Properties of Gadolinium

| Property | Value |

| Atomic Number | 64 |

| Atomic Mass | 157.25 u |

| Electron Configuration | [Xe] 4f⁷5d¹6s² |

| Melting Point | 1313 °C |

| Boiling Point | 3273 °C |

| Density | 7.90 g/cm³ |

| State at 20°C | Solid |

| Source: Royal Society of Chemistry rsc.org |

Hydrates of Lanthanide Halides: Fundamental Research Imperatives

The study of lanthanide halide hydrates, such as gadolinium(III) bromide hydrate (B1144303), is a crucial area of fundamental research. The presence of water molecules in the crystal structure can significantly influence the compound's properties and behavior. For instance, the dehydration of lanthanide chloride hydrates can be a complex process, sometimes leading to the formation of oxychlorides at elevated temperatures. researchgate.net

Understanding the hydration of lanthanide(III) ions is essential for controlling their chemical properties. rsc.org The number of water molecules in the coordination sphere of the lanthanide ion, known as the hydration number, can vary across the lanthanide series. rsc.orgacs.org Theoretical studies using density-functional theory and other computational methods have been employed to determine the preferred hydration numbers for different lanthanide ions. rsc.org For gadolinium(III) in aqueous solution, the first coordination sphere typically contains eight water molecules. aip.org The structure and dynamics of these hydrated ions are critical for applications like MRI, where the exchange of water molecules plays a key role. wikipedia.org

Properties

IUPAC Name |

tribromogadolinium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHUBKIJZYSANI-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Gd](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3GdH2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30010-20-9 | |

| Record name | Gadolinium(III) bromide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques for Gadolinium Iii Bromide Hydrate

Direct Synthesis Routes

The formation of gadolinium(III) bromide can be achieved through the direct reaction of its constituent elements or, more commonly, through the reaction of gadolinium oxide with a brominating agent. The anhydrous form is often obtained by heating the hydrated salt with ammonium (B1175870) bromide. wikipedia.org

Sintering Bromination of Gadolinium Oxide with Ammonium Bromide

A prevalent and effective method for synthesizing gadolinium(III) bromide involves the sintering bromination of gadolinium oxide (Gd₂O₃) with ammonium bromide (NH₄Br). ijcce.ac.irijcce.ac.ir This solid-state reaction is carried out by homogenizing the reactants and heating them in a controlled environment. ijcce.ac.ir

Gd₂O₃ + 6NH₄Br → 2GdBr₃ + 6NH₃ + 3H₂O

This process necessitates an inert atmosphere, such as argon, to prevent unwanted side reactions. ijcce.ac.ir

To maximize the yield and purity of the synthesized gadolinium(III) bromide, the reaction parameters are meticulously optimized. A 2³ full factorial design is a powerful statistical tool employed to study the influence of multiple factors and their interactions on the reaction outcome. ijcce.ac.ircivilica.com This experimental design involves varying the key parameters at different levels to determine the optimal conditions. ijcce.ac.ir

The reaction temperature is a critical parameter in the synthesis process. Studies have shown that as the temperature increases, the reaction yield generally improves. ijcce.ac.ir However, an excessively high temperature can lead to the sublimation of the product or other undesirable side reactions. The optimal temperature for the synthesis of gadolinium(III) bromide via this method has been identified as 350 °C. ijcce.ac.irijcce.ac.ir At this temperature, a high reaction yield is achieved while minimizing product loss. ijcce.ac.ir

The duration of the reaction, or contact time, also significantly affects the yield of gadolinium(III) bromide. A longer contact time generally allows for a more complete reaction. ijcce.ac.ir Research indicates that a contact time of 90 minutes is optimal for achieving the maximum yield under the specified conditions. ijcce.ac.irijcce.ac.ir

The molar ratio of the reactants, gadolinium oxide to ammonium bromide, is another crucial factor. An excess of the brominating agent, ammonium bromide, is typically required to ensure the complete conversion of the gadolinium oxide. ijcce.ac.ir The optimal stoichiometric molar ratio for this reaction has been determined to be 1:18 (Gd₂O₃:NH₄Br). ijcce.ac.irijcce.ac.ir Under these optimized conditions—a temperature of 350 °C, a contact time of 90 minutes, and a stoichiometric ratio of 1:18—a reaction yield of 97.27% can be achieved. ijcce.ac.irijcce.ac.ir

Parametric Optimization Data

The following table summarizes the results of a 2³ full factorial design experiment aimed at optimizing the synthesis of Gadolinium(III) Bromide. The study investigated the effects of temperature, contact time, and the stoichiometric ratio of reactants on the reaction yield.

| Experiment | Temperature (°C) | Contact Time (min) | Stoichiometric Ratio (Gd₂O₃:NH₄Br) | Yield (%) |

| 1 | 250 | 60 | 1:6 | 45.32 |

| 2 | 350 | 60 | 1:6 | 55.87 |

| 3 | 250 | 90 | 1:6 | 65.78 |

| 4 | 350 | 90 | 1:6 | 75.21 |

| 5 | 250 | 60 | 1:18 | 68.91 |

| 6 | 350 | 60 | 1:18 | 78.43 |

| 7 | 250 | 90 | 1:18 | 88.12 |

| 8 | 350 | 90 | 1:18 | 97.27 |

| Center 1 | 300 | 75 | 1:12 | 80.55 |

| Center 2 | 300 | 75 | 1:12 | 80.62 |

| Center 3 | 300 | 75 | 1:12 | 80.49 |

| Center 4 | 300 | 75 | 1:12 | 80.58 |

| Center 5 | 300 | 75 | 1:12 | 80.65 |

| Center 6 | 300 | 75 | 1:12 | 80.51 |

Data sourced from a study on the synthesis of Gadolinium(III) Bromide and modeling by the experimental design method. ijcce.ac.ir

Parametric Optimization via Experimental Design (e.g., Full Factorial Design)

Advanced Synthetic Strategies for Related Gadolinium(III) Hydrates and Complexes

Synthesis of Lanthanide-Containing Paramagnetic Ionic Liquids

Gadolinium(III) bromide hydrate (B1144303) is a key precursor in the synthesis of specialized lanthanide-containing paramagnetic ionic liquids (ILs). These materials are of interest due to their unique combination of properties, including low vapor pressure, high thermal stability, and significant magnetic susceptibility.

The synthesis is achieved through the reaction of an appropriate 1-alkyl-3-methylimidazolium halide with gadolinium(III) bromide hydrate. For instance, a common procedure involves reacting a 1-alkyl-3-methylimidazolium bromide with a molar equivalent of this compound. The reaction mixture is typically refluxed in a solvent such as methanol (B129727) for an extended period to ensure complete reaction. Following the reflux, the solvent is removed, often using rotary evaporation, to yield the desired paramagnetic ionic liquid. The final product is a salt where the cation is the 1-alkyl-3-methylimidazolium ion and the anion is a complex gadolinium bromide species.

Table 1: General Synthesis Parameters for Gadolinium-Containing Paramagnetic Ionic Liquids

| Parameter | Description |

|---|---|

| Gadolinium Source | This compound |

| Ligand Source | 1-alkyl-3-methylimidazolium bromide |

| Solvent | Methanol |

| Reaction Temperature | ~90 °C (Reflux) |

| Reaction Time | ~72 hours |

| Product Type | Paramagnetic Ionic Liquid |

Preparation of Gadolinium(III) Coordination Compounds with Specific Ligands (e.g., β-diketones)

This compound, being a water-soluble salt, serves as an effective source of gadolinium(III) ions for the synthesis of coordination compounds. wikipedia.org A significant class of such compounds involves the use of β-diketone ligands to form gadolinium(III) β-diketonate complexes. These complexes are investigated for various applications, including their potential luminescent properties. lpnu.ua

The general synthetic route involves the reaction of an aqueous solution of a gadolinium(III) salt with an aqueous solution containing the sodium salt of a chosen β-diketone ligand. lpnu.ua Although studies often report the use of gadolinium(III) nitrate, this compound is a suitable alternative as it readily provides the necessary Gd³⁺(aq) ions in solution. The reaction is typically performed at room temperature with a stoichiometric molar ratio of 1:3 (gadolinium salt to ligand salt). lpnu.ua The pH of the solution is adjusted to the basic range (pH 8-9) to ensure the deprotonation of the β-diketone, facilitating its coordination to the gadolinium ion. lpnu.ua This process results in the precipitation of the neutral gadolinium(III) β-diketonate complex, which can then be isolated from the mother liquor by centrifugation, followed by washing with water and drying in a vacuum desiccator. lpnu.ua

Researchers have synthesized a variety of these complexes using β-diketones with different substituents, including those with methacrylic, aliphatic, and aromatic groups. researchgate.net Examples of such ligands include 2,5-dimethylheptene-1-3,5-dione (dmhpd), 2,6-dimethyloctene-1-3,5-dione (dmokd), 2-methyl-5-phenylpentene-1-3,5-dione (mphpd), and 2-methyl-5-biphenylpenten-1-3,5-dione (mbphpd). researchgate.net Analysis of the resulting complexes confirms the bidentate-chelate coordination of the β-diketone ligands to the central gadolinium ion. researchgate.netlpnu.ua

Table 2: General Synthesis Parameters for Gadolinium(III) β-Diketonate Complexes

| Parameter | Description |

|---|---|

| Gadolinium Source | This compound (as an aqueous solution) |

| Ligand Type | β-diketones (e.g., dmhpd, dmokd, mphpd, mbphpd) |

| Molar Ratio (Gd³⁺:Ligand) | 1:3 lpnu.ua |

| Solvent | Water lpnu.ua |

| pH | 8-9 lpnu.ua |

| Temperature | Room Temperature lpnu.ua |

| Product | Precipitated Gadolinium(III) β-diketonate complex lpnu.ua |

Referenced Compounds

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula or Description |

|---|---|

| This compound | GdBr₃·xH₂O |

| Gadolinium(III) nitrate | Gd(NO₃)₃ |

| 1-alkyl-3-methylimidazolium bromide | [CₙC₁Im]Br |

| Methanol | CH₃OH |

| 2,5-dimethylheptene-1,3,5-dione | dmhpd |

| 2,6-dimethyloctene-1,3,5-dione | dmokd |

| 2-methyl-5-phenylpentene-1,3,5-dione | mphpd |

| 2-methyl-5-biphenylpenten-1,3,5-dione | mbphpd |

Spectroscopic Probes of Gadolinium Iii Bromide Hydrate Coordination Environment and Electronic Structure

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool to probe the local environment of the gadolinium ion and the nature of the water molecules within the crystal lattice of its hydrated bromide salt. Both FTIR and Raman spectroscopy can provide detailed insights into the molecular vibrations, while INS offers a unique perspective on the dynamics of hydrogen-containing species.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. For Gadolinium(III) bromide hydrate (B1144303), the FTIR spectrum is expected to be characterized by bands corresponding to the vibrational modes of the coordinated water molecules and the gadolinium-ligand interactions.

The vibrational modes of the water molecules themselves will appear at higher frequencies. These include the stretching and bending modes of the O-H bonds. Due to coordination with the gadolinium ion, these bands are expected to be shifted compared to those of free water molecules.

Table 1: Expected FTIR Vibrational Modes for Gadolinium(III) Bromide Hydrate

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(Gd-O) | 300 - 500 | Gadolinium-Oxygen (water) stretch |

| ν(Gd-Br) | 100 - 250 | Gadolinium-Bromide stretch |

| δ(H₂O) | 1600 - 1650 | Water bending mode |

| ν(O-H) | 3200 - 3600 | Water stretching modes |

The presence of coordinated water molecules in this compound can be unequivocally identified through its FTIR spectrum. The coordination to the gadolinium ion influences the vibrational freedom of the water molecules, leading to characteristic spectral features. In addition to the fundamental bending and stretching modes, librational modes, which are frustrated rotations (rocking, wagging, and twisting), of the coordinated water molecules are expected to appear in the 500-900 cm⁻¹ region. The presence and characteristics of these bands can provide information on the strength of the metal-water bond.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and can provide information about the covalent character of bonds.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching modes of the Gd-O and Gd-Br bonds. The intensity and position of these bands can offer insights into the symmetry of the coordination environment around the gadolinium ion. A highly symmetric environment would lead to more intense and well-defined Raman bands for symmetric vibrations. The frequency of the symmetric metal-ligand stretching modes can also be correlated with the strength and covalent character of the bond; a higher frequency generally indicates a stronger, more covalent interaction.

Table 2: Expected Raman Active Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| νs(Gd-O) | 300 - 500 | Symmetric Gadolinium-Oxygen stretch |

Inelastic Neutron Scattering is a powerful technique for studying the vibrational and diffusional dynamics of materials, especially those containing hydrogen. Neutrons interact with the nucleus, and the scattering cross-section of hydrogen is significantly larger than that of most other elements, making INS an ideal probe for the dynamics of water molecules.

For this compound, an INS experiment would provide a detailed picture of the vibrational density of states of the hydrogen atoms in the coordinated water molecules. This includes not only the internal vibrations of the water molecules but also the librational and translational modes. The energy and momentum transfer of the scattered neutrons can be used to map out the dispersion of these modes, providing critical information about the intermolecular interactions and the potential energy surface experienced by the water molecules within the crystal lattice. This technique can be particularly insightful for understanding the hydrogen bonding network and the dynamics of the hydrated complex.

Inelastic Neutron Scattering (INS)

Deuteration Effects on Vibrational Spectra

The substitution of hydrogen with deuterium (B1214612) in the water molecules of this compound provides a powerful tool for probing its vibrational properties. This isotopic substitution, replacing H₂O with D₂O, primarily affects the vibrational modes involving hydrogen atoms due to the significant mass difference.

In the context of water molecules coordinated to the Gadolinium(III) ion, deuteration leads to predictable shifts in the vibrational spectra. The high-frequency O-H stretching and bending vibrations are particularly sensitive. It is a known phenomenon that deuteration can elongate but also strengthen the hydrogen bonds within water molecular aggregates. aps.org This occurs due to a balance between two opposing quantum effects: deuterating a water molecule increases the energy needed for desorption (bond-strengthening), while deuterating its neighbors can reduce this energy (bond-weakening). aps.org The increase in energy originates from the zero-point energy associated with the hindered rotation of the water molecule. aps.org In the vibrational spectrum of this compound, this would manifest as a shift of the O-H stretching and bending bands to lower frequencies upon deuteration, reflecting the heavier mass of deuterium.

Table 1: Expected Vibrational Frequency Shifts upon Deuteration

| Vibrational Mode | Typical Frequency Range (H₂O) | Expected Shift upon Deuteration (D₂O) |

|---|---|---|

| O-H Stretch | 3200-3600 cm⁻¹ | Shift to lower frequency |

These shifts allow for the unambiguous assignment of vibrational modes associated with the coordinated water molecules and help in understanding the nature of the hydrogen-bonding interactions within the crystal lattice.

Accurate Modeling of Spectra and Intensities

Theoretical modeling is essential for a detailed interpretation of the vibrational spectra of hydrated ionic compounds like this compound. Advanced computational methods can predict vibrational frequencies and intensities with high accuracy, complementing experimental data.

One promising approach involves the use of data-driven many-body potential energy functions (PEFs). nih.gov These models can accurately represent ion-water interactions by reproducing energies calculated at a high level of theory, such as coupled cluster theory. nih.gov For bromide-water interactions, these PEFs have been shown to accurately predict extended X-ray absorption fine structure (EXAFS) spectra when used in molecular dynamics simulations. nih.gov

Applying such methods to this compound would involve:

High-level quantum chemical calculations to determine the energies of various geometric configurations of the hydrated ion cluster.

Development of a PEF that accurately represents the complex interactions between the Gd³⁺ ion, bromide ions, and water molecules.

Simulation of vibrational spectra based on the derived potential energy surface.

Recent advancements in vibrational structure methods, such as the use of different rectilinear vibrational coordinates and adaptive density-guided approaches for generating potential energy surfaces, allow for accurate calculations for molecules with tens of modes, achieving deviations of less than 12 cm⁻¹ from experimental data. figshare.com These techniques could be employed to provide a precise theoretical description of the vibrational dynamics of this compound.

Electronic Spectroscopy and Luminescence Phenomena

The electronic structure of the Gadolinium(III) ion, with its half-filled 4f shell (f⁷ configuration), gives rise to unique luminescent properties. instras.com Unlike many other lanthanide ions, its excited states are at exceptionally high energies. instras.com

Photoluminescence Excitation and Emission Spectra

The luminescence of Gadolinium(III) compounds can originate from either the metal center or associated ligands. mdpi.com For a simple inorganic salt like this compound, where the ligands (water and bromide) are not chromophoric, the emission is expected to be dominated by the intrinsic f-f transitions of the Gd³⁺ ion. instras.com

The characteristic emission of the Gd³⁺ ion is a sharp, narrow band in the ultraviolet region. This emission corresponds to the transition from the lowest-energy excited state, ⁶P₇/₂, to the ⁸S₇/₂ ground state. researchgate.net

Table 2: Characteristic Luminescence of the Gd³⁺ Ion

| Transition | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|

The excitation spectrum for this UV emission typically shows a major peak around 274 nm, corresponding to the ⁸S₇/₂ → ⁶I₇/₂ transition, with other minor peaks also possible. researchgate.net Because Gd³⁺ is a non-emissive center under soft UV and visible light, any luminescence observed in these regions in more complex compounds is typically ligand-centered. mdpi.com

Energy Transfer Mechanisms: Intramolecular and Intermolecular Pathways

Energy transfer is a critical process in the luminescence of lanthanide complexes. In compounds containing organic ligands, intramolecular energy transfer from the ligand to the metal ion is the dominant pathway. However, in this compound, such a pathway is absent.

Instead, intermolecular energy transfer processes can occur, particularly in the solid state. For example, energy transfer from a Gd³⁺ ion to a nearby acceptor ion, such as Terbium(III) (Tb³⁺), has been well-documented in other systems. nih.gov This process is often phonon-assisted, with its efficiency increasing at higher temperatures. nih.gov The mechanism governing such short-range energy transfer is typically the exchange mechanism, with rates depending on the energy level mismatch and the radial overlap between the donor and acceptor ions. nih.gov

Influence of π-Stacking Interactions on Energy Transfer Efficiency

Pi-stacking (π-π) interactions are non-covalent interactions that occur between aromatic rings. These interactions can significantly influence the photophysical properties of molecules by altering orbital energies and facilitating charge transfer. researchgate.netresearchgate.net In the context of lanthanide complexes, π-stacking can enhance luminescence by increasing molecular rigidity and deactivating non-radiative decay pathways. researchgate.net These interactions can also play a crucial role in the aggregation and sublimation enthalpy of crystals. rsc.org

However, π-stacking interactions are not relevant to the structure or spectroscopic properties of this compound. The compound lacks the aromatic moieties necessary for such interactions to occur. The coordination environment is defined by inorganic ligands (water and bromide), and the crystal packing is governed by ionic and hydrogen-bonding interactions rather than π-stacking.

Inability to Generate Article on the Chemical Compound “this compound”

Following a comprehensive search for scholarly and scientific data, it has been determined that there is insufficient specific information available in the public domain to generate a thorough and scientifically accurate article on “this compound” that adheres to the strict outline and content requirements provided.

The user's request specified a detailed article structured around highly specific spectroscopic probes and phenomena related to this compound, including:

Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy in Materials Research (Non-Clinical)

The instructions mandated the inclusion of detailed research findings and data tables, while strictly excluding any information outside this explicit scope.

Generating an article with the required level of detail, scientific accuracy, and specific data (including tables) is not possible without access to dedicated research on this particular compound. To proceed would necessitate fabricating data or including information from other, irrelevant compounds, which would violate the core principles of accuracy and the user's explicit instructions.

Therefore, the request to generate the specified article cannot be fulfilled at this time due to the lack of available scientific literature and data on the subject of this compound within the requested analytical framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Solvent Interactions

The ¹H NMR spectrum of a solution containing a paramagnetic ion like gadolinium(III) is markedly different from that of a diamagnetic substance. The seven unpaired electrons in the 4f shell of the Gd(III) ion create a strong local magnetic field. researchgate.net This field significantly influences the nuclear spins of nearby protons, particularly those of the solvent molecules that constitute its coordination sphere.

In an aqueous solution of this compound, the water molecules exist in two primary environments: the inner sphere, where water molecules are directly coordinated to the Gd(III) ion, and the outer sphere, which comprises the bulk solvent. rsc.org The paramagnetic effect of the Gd(III) ion leads to two principal phenomena affecting the ¹H NMR signal of the water protons:

Paramagnetic Relaxation Enhancement (PRE): The fluctuating magnetic field generated by the unpaired electrons of the Gd(III) ion provides an efficient mechanism for the relaxation of the proton nuclear spins. rsc.org This results in a significant shortening of both the longitudinal (T₁) and transverse (T₂) relaxation times of the water protons. nih.govosti.gov Consequently, the resonance signal of the water protons becomes substantially broadened. This broadening can be so extensive that distinct signals for coordinated and bulk water are often not resolved, leading to a single, broad peak. researchgate.net

Paramagnetic Chemical Shift: The interaction between the unpaired electrons of the gadolinium ion and the proton nuclei can also induce a shift in the resonance frequency of the water protons. This paramagnetic shift is a result of the through-space dipolar interaction (pseudocontact shift) and the through-bond scalar interaction (contact shift). For Gd(III), which has an electronically symmetric ⁸S₇/₂ ground state, the pseudocontact shift is generally negligible. nih.gov Therefore, any observed shift is primarily due to the contact interaction, which involves the delocalization of unpaired electron spin density onto the proton nucleus. The magnitude and direction of this shift are sensitive to the nature of the Gd(III)-solvent interaction.

The chemical shift of the bulk water signal in the ¹H NMR spectrum of an aqueous solution of this compound is therefore a weighted average of the shifts of the inner-sphere and outer-sphere water molecules, taking into account their respective populations and exchange rates. The observed shift can provide qualitative information about the strength of the interaction between the gadolinium ion and the surrounding water molecules.

| Solvent Proton Environment | Expected ¹H NMR Signal Characteristics in the Presence of this compound |

| Inner-Sphere Water | Significant line broadening and a potential chemical shift due to direct coordination with the Gd(III) ion. |

| Outer-Sphere Water (Bulk) | Less pronounced line broadening and a smaller chemical shift compared to the inner-sphere water. |

| Observed Water Signal | A single, broadened peak representing the weighted average of the inner- and outer-sphere environments due to rapid exchange. |

Evans Method for Magnetic Susceptibility Measurements in Solution

The Evans method is a widely used NMR technique for determining the magnetic susceptibility of paramagnetic substances in solution. rsc.orgstanford.edu This method relies on the principle that the chemical shift of a reference compound is altered by the bulk magnetic susceptibility of the solution.

In a typical Evans method experiment, a solution of the paramagnetic compound (in this case, this compound) containing an inert reference substance (e.g., t-butanol or tetramethylsilane) is placed in an inner capillary tube, which is then placed within a larger NMR tube containing a solution of the same reference substance in the same solvent but without the paramagnetic compound. The difference in the chemical shift (Δδ) of the reference compound in the two environments is directly proportional to the volume magnetic susceptibility of the solution containing the paramagnetic species.

From the measured chemical shift difference, the molar magnetic susceptibility (χₘ) can be calculated. This value can then be used to determine the effective magnetic moment (μₑₑ) of the paramagnetic ion using the following equation:

μₑₑ = √(8χₘT)

where T is the absolute temperature.

The theoretical magnetic moment for a Gd(III) ion, which has seven unpaired electrons (S = 7/2), can be calculated using the spin-only formula:

μₛ.ₒ. = √[n(n+2)]

where n is the number of unpaired electrons. For Gd(III), the theoretical spin-only magnetic moment is approximately 7.94 Bohr magnetons (μB). Experimental values obtained via the Evans method for Gd(III) complexes are generally in close agreement with this theoretical value, confirming the +3 oxidation state and the f⁷ electronic configuration. testbook.com

| Parameter | Representative Value for a Gadolinium(III) Halide |

| Molar Magnetic Susceptibility (χₘ) at 298 K | +27,930 x 10⁻⁶ cm³/mol (for GdCl₃) |

| Theoretical Effective Magnetic Moment (μₑₑ) | ~7.94 μB |

| Experimentally Determined Effective Magnetic Moment (μₑₑ) | Typically in the range of 7.9 - 8.1 μB |

Quantum Mechanical (QM) and Ab Initio Calculations

Quantum mechanical calculations, particularly ab initio methods, form the bedrock of theoretical investigations into complex chemical systems. These methods solve the Schrödinger equation without empirical parameters, offering a first-principles understanding of molecular properties.

Electronic Structure Determination and f-Electron System Analysis

The determination of the electronic structure of this compound is crucial for understanding its chemical behavior. A key focus of ab initio calculations is the analysis of the 4f-electron system of the Gd³⁺ ion. sparkle.pro.br The energy levels of the Ln³⁺ ions are only slightly dependent on their environment, which allows for the prediction of f-f transition spectra. rsc.org

Ab initio computational schemes, such as the multireference state-averaged complete active space self-consistent field (SA-CASSCF/XMCQPDT2/SO-CASSCF) approach, have been developed to accurately calculate the energy levels of trivalent lanthanide ions. rsc.org These calculations consider factors like basis set size, state averaging schemes, and electron correlation effects to achieve high accuracy. rsc.org For gadolinium, with its seven unpaired 4f electrons, these calculations are particularly complex but essential for characterizing its electronic states. aps.org The exchange splitting of the Gd 4s and 5s levels can indicate the degree of involvement of 4f electrons in bonding. aps.org

Charge Transfer Processes and Bonding Characteristics

Understanding the nature of the chemical bonds and potential charge transfer processes within this compound is another critical application of quantum mechanical calculations. These calculations can quantify the degree of covalent and ionic character in the Gd-Br and Gd-O (from water molecules) bonds.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with QM calculations, provides a detailed picture of charge distribution and donor-acceptor interactions between the gadolinium ion, bromide ions, and water ligands. nih.gov This helps in characterizing the charge transfer that occurs upon complex formation. The bonding in gadolinium compounds is predominantly ionic, with the valence and conduction bands being of N 2p and Ln 5d and 6s character, respectively. aps.org

Crystal Field Theory Applications

Crystal Field Theory (CFT) offers a qualitative and quantitative framework for understanding the splitting of the d- and f-orbital degeneracies of the central metal ion under the influence of the electrostatic field created by the surrounding ligands. libretexts.orgbyjus.com In the case of this compound, the bromide ions and water molecules act as ligands. libretexts.org

While CFT is a simpler model compared to full QM calculations, it provides valuable insights into the electronic spectra and magnetic properties of lanthanide complexes. byjus.comjuit.ac.in The theory treats ligands as point charges and examines how their arrangement affects the energy of the metal's orbitals. byjus.com For a Gd³⁺ ion, which has a half-filled f-shell (f⁷ configuration), the ground state is an ⁸S₇/₂ state. This state is not split by the crystal field in the first order, leading to sharp but weak f-f electronic transitions. However, higher-order effects and spin-orbit coupling do result in observable spectral features that can be analyzed using CFT.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used computational method for studying large and complex molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT is instrumental in investigating the properties of this compound systems.

Geometry Optimization and Energetic Calculations

A primary application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. researchgate.netmonash.edu For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles for the coordination of water molecules and bromide ions around the gadolinium center.

Various DFT functionals and basis sets are tested to find the combination that best reproduces experimental data or high-level ab initio results. monash.eduspectroscopyonline.com For instance, studies on similar complex systems have employed functionals like B3LYP and M06-2X with basis sets such as 6-311++G(d,p) for accurate geometry predictions. nih.govspectroscopyonline.com Energetic calculations, including the determination of total energy, binding energies of the ligands, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also performed to assess the stability and reactivity of the complex. researchgate.netscispace.com

Table 1: Theoretical Properties of Gadolinium Bromide Hydrate

| Property | Value | Source |

|---|---|---|

| Compound Formula | H₂Br₃GdO | American Elements. americanelements.com |

| Molecular Weight | 414.977 | American Elements. americanelements.com |

| Appearance | Off-white crystals | American Elements. americanelements.com |

| Melting Point | 186 °C | American Elements. americanelements.com |

| Density | 2.8 g/cm³ | American Elements. americanelements.com |

| Exact Mass | 414.687633 | American Elements. americanelements.com |

| Monoisotopic Mass | 412.68968 | American Elements. americanelements.com |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra). spectroscopyonline.comresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated.

These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as Gd-Br stretching, Gd-O stretching, and water bending modes. nih.gov The choice of DFT functional and basis set significantly influences the accuracy of the predicted frequencies. spectroscopyonline.com For example, studies on other molecules have shown that functionals like LSDA can provide good agreement with experimental vibrational spectra. spectroscopyonline.com This theoretical insight is invaluable for interpreting the complex vibrational spectra of hydrated metal halides.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the behavior of hydrated ions in solution. nih.govaip.org By simulating the motions of atoms and molecules over time, MD provides detailed information on hydration structures, dynamics, and intermolecular forces that are not directly accessible through experiments.

MD simulations of the hydrated gadolinium(III) ion reveal a dynamic picture of the water molecules surrounding the central ion. The water molecules are organized into distinct coordination shells. nih.govaip.org The first coordination shell is tightly bound, and the rate at which these water molecules exchange with those in the bulk solvent is a critical parameter, particularly for applications like MRI contrast agents. mriquestions.comrsc.org

Theoretical studies on the hydrated Gd(III) ion show that the water exchange rate between the first and second coordination shells is a key dynamical property. nih.govaip.org The residence time of water molecules in the first coordination shell for most commercial gadolinium-based contrast agents is approximately 1 microsecond, which corresponds to an exchange rate of about 1 million times per second. mriquestions.com For the free Gd(III) aqua ion, these rates are even faster.

| Property | Value | Source |

| First Coordination Shell Residence Time (typical Gd complexes) | ~ 1 µs | mriquestions.com |

| Water Exchange Rate (typical Gd complexes) | ~ 1 x 10^6 s⁻¹ | mriquestions.com |

| Statistically Averaged Coordination Number (hydrated Gd³⁺) | 8.6 | aip.org |

| This table summarizes key hydration dynamics parameters for the hydrated gadolinium(III) ion, which serves as a model for this compound in aqueous solution. |

The interactions between the Gd(III) ion, bromide ions, and water molecules can be modeled using force fields that account for electrostatic and van der Waals forces. nih.gov The radial distribution function (RDF), g(r), is a key output of MD simulations that describes the probability of finding an atom at a certain distance from a central atom.

For the hydrated Gd(III) ion, the Gd-O RDF shows a sharp first peak corresponding to the first hydration shell, followed by a broader second peak for the second hydration shell. aip.org A study using the AMOEBA force field reported the first peak at approximately 2.45 Å, indicating the location of the first coordination sphere. aip.org The second hydration shell is centered at a larger distance, around 4.65 Å. aip.org Beyond this, the water molecules exhibit a more disordered, bulk-like distribution.

| Interaction | First Peak Position (Å) | Second Peak Position (Å) | Source |

|---|---|---|---|

| Gd-O | 2.45 | 4.65 | aip.org |

Theoretical Frameworks for Spectral Interpretation

Theoretical calculations are essential for the interpretation of experimental spectra, allowing for the assignment of spectral features to specific molecular motions or electronic transitions.

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For a complex species like this compound, the vibrational spectrum will contain contributions from the water molecules (stretching and bending modes), as well as vibrations involving the gadolinium-oxygen and gadolinium-bromide bonds.

While a detailed vibrational analysis specifically for this compound is not widely published, general principles can be applied. The vibrational frequencies of coordinated water molecules are known to shift compared to bulk water. For instance, in hydrated metal-BDC (benzenedicarboxylate) films, the O-H stretching vibrations of coordinated water molecules are observed in the range of 3390-3457 cm⁻¹. researchgate.net In the case of this compound, one would expect to observe:

O-H stretching vibrations of the hydrate water molecules, likely in the 3000-3600 cm⁻¹ region.

H-O-H bending vibrations of the hydrate water molecules, typically around 1600-1650 cm⁻¹.

Gd-O stretching and bending vibrations at lower frequencies, characteristic of the metal-ligand bond.

Gd-Br stretching vibrations , also at low frequencies.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to compute the vibrational frequencies and normal modes, aiding in the definitive assignment of the experimental IR and Raman spectra. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch (Coordinated Water) | 3000 - 3600 |

| H-O-H Bend (Coordinated Water) | 1600 - 1650 |

| Gd-O Stretch/Bend | Low frequency (< 600) |

| Gd-Br Stretch | Low frequency (< 400) |

| This table provides expected frequency ranges for the key vibrational modes in this compound based on data from analogous hydrated metal complexes. |

Theoretical and Computational Investigations of Gadolinium Iii Bromide Hydrate Systems

Theoretical and Computational Chemistry

Theoretical and computational modeling of the electronic transitions in gadolinium(III) complexes, including the hydrated bromide form, presents a unique set of challenges and points of interest primarily due to the electronic configuration of the Gd(III) ion. The Gd(III) ion possesses a half-filled 4f shell (4f⁷), which results in a spherically symmetric ⁸S₇/₂ ground state. A key consequence of this configuration is the significant energy gap between the ground state and the first excited state, the ⁶P₇/₂ state, which is located at approximately 32,000 cm⁻¹ (or about 5 eV). acs.org This large energy separation means that electronic transitions within the 4f shell (f-f transitions) are not observed in the UV-Vis-NIR region, a fact confirmed by experimental data for various gadolinium compounds. acs.org

Computational investigations into the electronic structure of Gd(III) complexes are often centered on understanding the influence of the ligand field on the 4f orbitals and the resulting magnetic and spectroscopic properties. While direct f-f transitions are high in energy, theoretical models are crucial for interpreting other spectroscopic phenomena, such as 4f-5d transitions, which occur at much higher energies, and for understanding the nuances of the ground state in different chemical environments.

Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Restricted Active Space State Interaction (RASSI), are powerful tools for modeling the electronic structure of lanthanide complexes. youtube.comnih.gov These methods can account for the significant electron correlation and spin-orbit coupling effects that are characteristic of lanthanide ions. For gadolinium complexes, these calculations confirm the ⁸S₇/₂ ground state and can be used to predict the energies of the higher-lying excited states.

The primary focus of electronic transition modeling in many Gd(III) systems is often related to the properties of the ligands and charge-transfer bands, rather than the f-f transitions of the metal ion itself. For instance, in complexes with organic ligands, theoretical models can predict ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. However, for a simple hydrated bromide system, the electronic transitions of primary interest would be the very high-energy intra-ionic 4f → 5d transitions.

Due to the high energy of the f-f transitions in Gd(III), which places them deep in the ultraviolet region, detailed experimental spectra for comparison with theoretical models are less common than for other lanthanides that exhibit transitions in the visible range. Consequently, theoretical studies often serve a predictive role, providing insights into the electronic structure that are not readily accessible through standard optical spectroscopy.

Table 1: Theoretical Ground and First Excited State Properties of the Gd(III) Ion

| Property | Ground State | First Excited State |

| Term Symbol | ⁸S₇/₂ | ⁶P₇/₂ |

| Electron Configuration | [Xe] 4f⁷ | [Xe] 4f⁷ |

| Total Orbital Angular Momentum (L) | 0 | 1 |

| Total Spin Angular Momentum (S) | 7/2 | 5/2 |

| Total Angular Momentum (J) | 7/2 | 7/2 |

| Approximate Energy Gap (cm⁻¹) | N/A | ~32,000 acs.org |

Hydration Sphere Investigations

The behavior of the gadolinium(III) ion, derived from the dissolution of gadolinium(III) bromide hydrate (B1144303) in aqueous solution, is fundamentally dictated by its interaction with surrounding water molecules. These interactions lead to the formation of distinct hydration spheres, the structures and dynamics of which are crucial to understanding the ion's chemical properties.

Primary and Secondary Hydration Shell Structures

In aqueous solution, the gadolinium(III) ion (Gd³⁺) is surrounded by a primary hydration shell consisting of water molecules directly coordinated to the metal center. nih.gov Due to its large ionic radius and high charge, gadolinium(III) typically exhibits high coordination numbers, commonly eight or nine. nih.gov The geometry of the hydrated Gd³⁺ ion in solution is often described as a square antiprism for an eight-coordinate species or a capped square antiprism for a nine-coordinate species. stanford.edu The entire hydrated complex is dynamic, with individual water molecules residing in this inner sphere for approximately one nanosecond. nih.gov

Experimental data suggests that the Gd–O distance for the water molecules in the first coordination sphere ranges from 2.37 to 2.41 Å for an eight-coordinate complex and 2.40 to 2.55 Å for a nine-coordinate complex. aip.org Beyond this primary shell, a more loosely bound and less structured secondary hydration sphere exists. researchgate.net This second shell contains water molecules that are not directly bonded to the gadolinium(III) ion but are influenced by its charge and interact with the primary hydration shell through hydrogen bonding. researchgate.net It is estimated that the second coordination sphere contains approximately 18 water molecules. aip.org

| Coordination Sphere | Typical Coordination Number | Common Geometries | Gd-O Distance (Å) | Number of Water Molecules |

|---|---|---|---|---|

| Primary | 8 or 9 | Square Antiprism, Capped Square Antiprism | 2.37 - 2.55 | ~8-9 |

| Secondary | N/A | Disordered | N/A | ~18 |

Water Exchange Mechanisms: Associative (A) and Interchange (I) Pathways

The exchange of water molecules between the primary hydration sphere of the gadolinium(III) ion and the bulk solvent is a rapid process critical to its application in areas such as magnetic resonance imaging (MRI). acs.orgnih.gov This exchange can proceed through different mechanisms, broadly classified as associative (A), dissociative (D), or interchange (I).

For the hydrated gadolinium(III) ion, the water exchange process is generally considered to follow an associative or interchange pathway. nih.gov An associative mechanism involves the formation of a transient intermediate with an increased coordination number. For instance, an eight-coordinate [Gd(H₂O)₈]³⁺ complex might accommodate an additional water molecule to form a nine-coordinate intermediate, which then releases one of the original water molecules. nih.gov

The interchange mechanism (I) is further subdivided into associative interchange (Ia) and dissociative interchange (Id). In an Ia mechanism, the incoming water molecule enters the primary coordination sphere before the departure of the leaving water molecule is complete, indicating a significant degree of association in the transition state. nih.gov Conversely, in an Id mechanism, the bond to the leaving water molecule is substantially weakened in the transition state. The water exchange mechanism for gadolinium(III) complexes can be influenced by the nature of the other ligands present. stanford.edu For the simple aqua ion, an associative pathway is favored. nih.gov

Influence of Coordination Number on Hydration Dynamics

The coordination number of the gadolinium(III) ion has a significant impact on the dynamics of its hydration sphere. The rate of water exchange can vary by several orders of magnitude depending on the specific gadolinium(III) complex. stanford.edu A change in the coordination number can lead to a shift in the water exchange mechanism. For example, a change from a nine-coordinate to an eight-coordinate ground state can influence the energy barrier for the exchange process. acs.org

In general, lanthanide ions with higher coordination numbers tend to have faster water exchange rates. This is because the larger number of coordinated water molecules can lead to greater steric crowding, which may lower the activation energy for the departure of a water molecule. The flexibility of the coordination sphere in higher-coordinate complexes can also facilitate the approach of an incoming water molecule, favoring an associative or interchange mechanism. unt.edu

Ligand Exchange Kinetics and Mechanisms

The substitution of water molecules in the primary hydration sphere of the gadolinium(III) ion with other ligands is a fundamental process in its coordination chemistry. The kinetics and mechanisms of these ligand exchange reactions are influenced by both the nature of the gadolinium(III) ion and the incoming ligand.

Dissociative (D) and Associative (A) Activation Processes

Ligand exchange reactions at a metal center can proceed through a spectrum of mechanisms, with the extremes being dissociative (D) and associative (A) pathways. In a dissociative mechanism, a ligand from the primary coordination sphere departs first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, from which a different ligand then departs.

For gadolinium(III) complexes, both associative and dissociative mechanisms have been observed, and the specific pathway is highly dependent on the nature of the chelating ligand. stanford.eduacs.org For complexes undergoing water exchange via a dissociative mechanism, steric crowding around the metal center can accelerate the exchange rate by lowering the energy difference between the ground state and the lower-coordination-number transition state. acs.org Conversely, for some complexes, an associative interchange (Ia) mechanism has been identified, where the incoming ligand plays a significant role in the transition state. nih.gov

Factors Influencing Lability of Gadolinium(III) Complexes

The lability of gadolinium(III) complexes, which refers to the rate at which ligands are exchanged, is a critical factor in their chemical behavior. Several factors influence this lability:

Ligand Structure: The rigidity and structure of the chelating ligand play a crucial role. Macrocyclic ligands, such as DOTA and its derivatives, tend to form more inert complexes compared to linear ligands like DTPA. researchgate.net The rigid structure of macrocycles makes it more difficult for the ligand to dissociate from the metal ion. researchgate.net

Steric Hindrance: Increasing steric bulk on the ligand can influence the lability of the complex. In some cases, steric crowding can promote a more dissociative mechanism and increase the rate of ligand exchange. acs.org

Nature of Donor Atoms: The type of atoms in the ligand that coordinate to the gadolinium(III) ion influences the stability and lability of the complex. "Hard" donor atoms like negatively charged oxygen atoms are preferred by the "hard" Gd³⁺ ion. nih.gov The basicity of these donor atoms also plays a role in the thermodynamic stability of the complex. researchgate.net

| Factor | Influence on Lability | Example |

|---|---|---|

| Ligand Structure | Macrocyclic ligands generally form less labile (more inert) complexes than linear ligands. | Gd(DOTA)⁻ is more inert than Gd(DTPA)²⁻. |

| Steric Hindrance | Can increase lability by favoring a dissociative mechanism. | Bulky substituents on a ligand can accelerate water exchange. |

| Complex Charge | A higher positive charge can strengthen metal-ligand bonds, potentially decreasing lability. | Positively charged complexes may exhibit slower water exchange. |

| Donor Atoms | The nature and basicity of the coordinating atoms affect the stability and inertness of the complex. | "Hard" oxygen donors are favored by Gd³⁺. |

Solid State Reactivity and Thermal Decomposition of Gadolinium Iii Bromide Hydrate

Thermal Decomposition Kinetics

The kinetic analysis of solid-state decomposition reactions provides crucial insights into the reaction mechanism and the factors that control its rate. Methodologies such as isothermal and non-isothermal thermogravimetric analysis are standard for such investigations.

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. In a typical TGA experiment for a hydrated salt, distinct mass loss steps corresponding to the removal of water molecules are observed, followed by the decomposition of the anhydrous salt at higher temperatures.

For Gadolinium(III) bromide hydrate (B1144303), it is expected that TGA would reveal a multi-step dehydration process, followed by the decomposition of the anhydrous Gadolinium(III) bromide. The temperatures at which these events occur, and the stability of any intermediate hydrates, are key parameters that would be determined from such an analysis. However, specific TGA curves and detailed data for Gadolinium(III) bromide hydrate are not available in the reviewed literature.

Table 1: Hypothetical TGA Data for this compound Decomposition

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Species |

| Dehydration Step 1 | Data not available | Data not available | GdBr₃·nH₂O |

| Dehydration Step 2 | Data not available | Data not available | GdBr₃ |

| Decomposition | Data not available | Data not available | GdOBr/Gd₂O₃ |

This table is for illustrative purposes only, as specific experimental data is not available.

The activation energy (Ea) is a critical kinetic parameter that represents the minimum energy required for a reaction to occur. Methods like those developed by Coats-Redfern and Freeman-Carroll are commonly applied to non-isothermal TGA data to determine the activation energy of solid-state reactions. These methods involve plotting a function of the conversion degree against a function of temperature, where the slope of the resulting line is related to the activation energy.

Without experimental TGA data for the decomposition of this compound, it is not possible to calculate the activation energies for its dehydration or decomposition steps.

Table 2: Activation Energies for Decomposition Steps of this compound

| Decomposition Step | Activation Energy (kJ/mol) (Coats-Redfern) | Activation Energy (kJ/mol) (Freeman-Carroll) |

| Dehydration | Data not available | Data not available |

| Anhydrous Decomposition | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental data is not available.

The mechanism of a solid-state decomposition reaction can be elucidated by fitting experimental data to various kinetic models. These models describe different physical processes, such as the nucleation of a new phase, the growth of nuclei, or the advancement of a reaction interface. Common models include phase boundary controlled reactions (contracting area or volume) and nucleation models (e.g., Avrami-Erofeev equation).

The identification of the most appropriate kinetic model for the decomposition of this compound would require the analysis of its thermogravimetric data, which is currently unavailable.

Table 3: Potential Kinetic Models for the Decomposition of this compound

| Decomposition Step | Most Probable Kinetic Model | Mechanism Function g(α) |

| Dehydration | Data not available | Data not available |

| Anhydrous Decomposition | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental data is not available.

Influence of External Stimuli on Decomposition

External factors, such as irradiation, can significantly influence the kinetics of solid-state reactions by creating defects and active sites in the crystal lattice.

Gamma irradiation can induce the formation of point defects, dislocations, and electron-hole pairs in solid materials. These radiation-induced defects can act as preferential sites for nucleation, potentially lowering the activation energy and accelerating the rate of thermal decomposition. Studies on other inorganic salts have shown that pre-irradiation can lead to a reduction in the decomposition temperature.

However, no specific studies on the effect of gamma irradiation on the thermal decomposition kinetics of this compound have been found in the scientific literature. Therefore, no data on changes in activation energy or decomposition temperature due to irradiation can be provided.

Solid-State Reaction Pathways

The thermal decomposition of many rare earth halides is complicated by hydrolysis, leading to the formation of oxyhalides (REOX) or ultimately the oxide (RE₂O₃). The reaction pathway is highly dependent on the experimental conditions, particularly the atmosphere (e.g., inert gas, air, or a reactive atmosphere).

For this compound, the likely decomposition pathway upon heating would involve the initial loss of water molecules to form anhydrous GdBr₃. At higher temperatures, this anhydrous bromide could decompose, and in the presence of water vapor (from the dehydration process or the atmosphere), it is likely to undergo hydrolysis to form gadolinium oxybromide (GdOBr). Further heating could lead to the formation of gadolinium oxide (Gd₂O₃). The precise nature of the final product would depend on the temperature and the partial pressure of water vapor and oxygen.

A general proposed pathway is: GdBr₃·xH₂O(s) → GdBr₃(s) + xH₂O(g) GdBr₃(s) + H₂O(g) → GdOBr(s) + 2HBr(g) 2GdOBr(s) + ½O₂(g) → Gd₂O₃(s) + 2Br₂(g)

It is important to emphasize that this is a generalized pathway based on the known chemistry of rare earth halides, and specific experimental verification for this compound is lacking.

Nucleus Formation and Growth in Decomposition Processes

The thermal decomposition of a solid, such as this compound, is a process that begins at specific, energetically favorable locations on the crystal surface or within its structure. At these sites, the first traces of the new solid product phase form, a process known as nucleation. Once these stable "nuclei" are formed, they grow in size as the reaction front advances into the surrounding reactant material. rsc.orgresearchgate.net

In the case of hydrated metal salts, the decomposition often proceeds in multiple steps. For lanthanide halides like this compound, the initial stages involve the loss of water molecules (dehydration). osti.gov This process involves a reconstructive phase change from a crystalline hydrate to an amorphous or different crystalline intermediate. osti.gov For example, studies on analogous lanthanide chlorides show that decomposition is accompanied by hydrolysis, leading to the formation of an oxychloride (in this case, oxybromide). researchgate.net

The kinetics of such solid-state decomposition reactions, which are governed by the rate of nucleation and the subsequent growth of these nuclei, can often be described by established kinetic models. The rate is influenced by factors such as temperature and the partial pressure of the gaseous products, like water vapor. acs.orgnih.gov The formation of nuclei can be random, but often begins on the crystal surface, with the process becoming more difficult as it proceeds deeper into the crystal. researchgate.net Incomplete dehydration is a critical factor, as it can lead to the formation of the oxybromide at higher temperatures. osti.gov

Surface Area Changes During Decomposition

The surface area of a solid reactant undergoes significant changes during thermal decomposition. These alterations are directly linked to the physical and chemical transformations occurring at each stage of the reaction, including the loss of volatile products and the recrystallization of the solid.

The dehydration of crystalline hydrates often leads to an initial increase in surface area. The removal of water molecules from the crystal lattice can create a network of pores and channels within the solid, thereby increasing the accessible surface area. nih.gov For instance, the dehydration of mildronate (B1676175) dihydrate shows that the presence of large channels can lead to a rapid, one-step loss of all water. nih.gov

The interactive table below outlines the expected changes in surface area during the key stages of this compound decomposition.

| Decomposition Stage | Dominant Process | Expected Change in Surface Area | Rationale |

| Initial Dehydration (Loss of H₂O) | Pore Formation | Increase | The escape of water molecules from the crystal lattice creates voids and channels. nih.gov |

| Formation of GdOBr at High Temperature | Sintering and Recrystallization | Decrease | Thermal energy causes particles to agglomerate and the crystal structure to become more compact, reducing porosity. |

Controlling the conditions of the decomposition, such as the heating rate and the composition of the surrounding atmosphere, is crucial for tailoring the surface properties of the resulting gadolinium compounds.

Applications of Gadolinium Iii Bromide Hydrate in Advanced Functional Materials Research

Scintillation Materials for Radiation Detection

Gadolinium compounds are integral to the development of scintillator materials, which are designed to convert ionizing radiation into visible light for detection. The high neutron capture cross-section of gadolinium makes it particularly effective for creating materials that can detect neutron radiation, a type of radiation that is notoriously difficult to measure due to its neutral charge. chemicalbook.comresearchgate.net Materials containing gadolinium are frequently employed for protection against neutron radiation because they possess the highest neutron capture cross-section among all stable nuclides. researchgate.net Gadolinium-based scintillators are not only used in high-energy physics research but are also crucial for sensors in medical imaging devices like computed tomography (CT) scanners that detect X-rays or neutrons. chemicalbook.comamericanelements.com

Integration into Glass Matrices for Enhanced Luminescence

Incorporating scintillating compounds like gadolinium bromide into a glass or polymer matrix is a key strategy for creating robust and efficient radiation detectors. harvard.edugrafiati.com A glass matrix acts as a superior, compact carrier that can protect sensitive nanocrystals from environmental damage, such as moisture, while helping to maintain their excellent optical properties. examples.com Research has demonstrated the casting of an alumina-silica glass cylinder containing cerium-activated gadolinium bromide to create a durable scintillation detector. researchgate.netresearchgate.net This method involves mixing powdered gadolinium and cerium(III) bromides with materials like alumina (B75360) and silica, melting the mixture at high temperatures (e.g., 1,400°C), and then annealing it to form the glass. researchgate.net

This integration into a glass-ceramic structure can significantly enhance performance. researchgate.net For instance, studies on other rare-earth-doped nanocrystals within a robust borosilicate glass matrix have shown improved photoluminescence quantum yield (PLQY) and stability. examples.com The glass matrix helps in the uniform distribution of the active scintillating crystals, which reduces light scattering and improves the clarity of detection. examples.com Furthermore, scintillator compositions such as lutetium gadolinium bromide can be prepared in the form of a ceramic or polycrystalline ceramic, offering another pathway to creating durable, high-performance detectors. google.com

Table 1: Properties of Gadolinium-Based Scintillator Materials

| Material System | Host/Matrix | Key Properties & Findings | Source(s) |

|---|---|---|---|

| GdBr₃:Ce³⁺ | Alumina-Silica Glass | High gamma-ray absorption; Efficient energy transfer; Produces well-defined gamma-ray peaks. | researchgate.net |

| GdI₃:Ce³⁺ | - | High density (5.2 g/cm³); Bright emission (~100,000 photons/MeV); Excellent for X-ray/neutron imaging. | nih.gov |

| Lithium Gadolinium Borate | Plastic Scintillator Matrix | Forms a composite scintillator for neutron spectrometry. | harvard.edu |

| Gd-doped Plastic Scintillator | Plastic | Detects thermal neutrons via conversion electrons and X-rays. | chemicalbook.com |

| Eu³⁺-doped CsPbBr₃ | Borosilicate Glass | Enhanced photoluminescence quantum yield (≈58.6%); Outstanding radiation stability and water resistance. | examples.com |

Energy Transfer Processes in Scintillators

The fundamental process in a scintillator involves the absorption of energy from radiation and the subsequent transfer of that energy to a luminescent center, which then emits light. osti.gov In gadolinium-based scintillators, the gadolinium host lattice plays a crucial role in this energy transfer. researchgate.net When high-energy radiation like gamma rays or neutrons interacts with the material, it creates a cascade of secondary electrons, holes, and excitons. chemicalbook.comosti.gov

This absorbed energy can migrate through the crystal lattice until it reaches a luminescent center, such as a cerium(III) (Ce³⁺) dopant, which is often intentionally added to the gadolinium bromide. researchgate.netosti.gov The efficient energy transfer between the Gd³⁺ host and the Ce³⁺ luminescent center is a key reason for the high light output of these materials. researchgate.net In the case of gadolinium-doped plastic scintillators designed for thermal neutron detection, the capture of a neutron by a gadolinium nucleus results in the emission of low-energy X-rays and conversion electrons, which in turn excite the scintillator to produce light, creating distinct energy peaks for detection. chemicalbook.com The scintillation decay of GdBr₃:Ce³⁺ can be complex, often characterized by multiple decay components with varying lifetimes. researchgate.net

Luminescent and Optical Materials

The inherent optical properties of gadolinium compounds make them essential for a variety of luminescent and optical applications. samaterials.com The use of ultra-high purity compositions of materials like gadolinium bromide hydrate (B1144303) is known to improve optical quality, making them suitable as scientific standards. stanfordmaterials.com Gadolinium compounds are used to create materials that emit light when excited, finding use in lasers, phosphors, and various optical components. examples.comsamaterials.com

Phosphor Development for Energy-Saving Applications

Rare-earth elements, including gadolinium, are central to the development of phosphors used in energy-efficient lighting technologies like phosphor-converted white light-emitting diodes (pc-WLEDs). samaterials.com These advanced light sources are gaining popularity due to their high luminous efficiency, low power consumption, and environmental friendliness. samaterials.com The production of white light in these systems often relies on rare-earth-activated phosphors that can absorb energy from a primary light source (like a blue LED) and re-emit it at different wavelengths. samaterials.com

Research in this area focuses on discovering new inorganic host materials for these phosphors and enhancing the properties of existing ones. samaterials.com For example, gadolinium molybdate (B1676688) (Gd₂MoO₆) has been investigated as a phosphor material due to its excellent stability. acs.org Borate-based phosphors are another area of interest due to their high optical stability and low-cost synthesis. osti.gov The goal is often to create phosphors with tunable color features, which is critical for achieving high-quality white light with a high color rendering index (CRI) for general lighting and display backlights. grafiati.comsamaterials.com

Active Laser Media and Optical Glass Components

Gadolinium bromide's unique optical properties make it a promising material for developing optoelectronic devices, including lasers and optical fibers. ontosight.ai Compounds of gadolinium are used to manipulate and control light, which is fundamental to their use in laser systems. examples.com Specifically, gadolinium compounds are used as dopants in laser gain media. For instance, gadolinium yttrium garnet (Gd:Y₃Al₅O₁₂) is a well-known material used in the fabrication of optical components and for microwave applications. wikipedia.org While not a bromide, its use illustrates the role of gadolinium in creating materials with specific optical properties for laser technology. wikipedia.orgmpmaterials.com

Furthermore, gadolinium bromide itself, particularly in combination with other elements, is listed as a component in optical materials. scispace.comscribd.com The compound Rubidium gadolinium bromide (RbGd₂Br₇) is identified as an orthorhombic crystal used in optical applications. scispace.comscribd.com The incorporation of gadolinium bromide into specialty glasses, such as those for scintillation, further underscores its role as a key ingredient in advanced optical glass components. researchgate.netresearchgate.net

Catalysis and Ceramic Applications

Beyond optics, gadolinium compounds, including the bromide form, serve as catalysts and as additives in the production of high-performance ceramics.

Research has shown that gadolinium(III) bromide (GdBr₃) can be explored as a catalyst in chemical reactions such as hydrogenation and polymerization. ontosight.ai More broadly, gadolinium catalysts, which can be based on various gadolinium compounds like halides, are recognized for their high stability. alfachemic.com Gadolinium trichloride (B1173362), a related halide, is used as a Lewis acid catalyst to enhance the activity and selectivity in organic synthesis reactions, such as the imino Diels-Alder reaction. alfachemic.com In environmental applications, supported gadolinium oxide has been used to catalyze the degradation of pollutants in wastewater. alfachemic.com The catalytic mechanism often involves the generation of highly reactive species, like hydroxyl radicals, to break down organic pollutants. alfachemic.com Additionally, cerium-doped gadolinium bromide oxide (Ce:GdBrO) has been noted as a promising catalyst for oxidation and reduction reactions. ontosight.ai

In the field of ceramics, gadolinium compounds are added as dopants to create materials with enhanced properties. stanfordmaterials.com Doping ceramics with gadolinium oxide can improve thermal stability, making the material resistant to high-temperature environments, which is valuable in the aerospace industry. stanfordmaterials.com It can also reinforce mechanical strength, increasing resistance to fracture, and enhance electrical conductivity for electronics applications. stanfordmaterials.com Specifically, cerium-doped gadolinium bromide has been successfully incorporated into glass-ceramic structures. researchgate.netgrafiati.com Other research has focused on synthesizing gadolinium-substituted tricalcium phosphate (B84403) ceramics and bioactive glasses containing gadolinium, which exhibit favorable mechanical properties for biomedical applications like bone regeneration. nih.govnih.gov These scintillator compositions can also be prepared in ceramic or polycrystalline ceramic form, demonstrating the versatility of gadolinium bromide in ceramic science. google.com

Table 2: Applications of Gadolinium Compounds in Catalysis and Ceramics

| Application Area | Compound/System | Function / Finding | Source(s) |

|---|---|---|---|

| Catalysis | Gadolinium(III) bromide (GdBr₃) | Explored for use in hydrogenation and polymerization reactions. | ontosight.ai |

| Gadolinium trichloride (GdCl₃) | Lewis acid catalyst in organic synthesis (e.g., imino Diels-Alder). | alfachemic.com | |

| Supported Gadolinium Oxide | Catalyzes degradation of pollutants in wastewater. | alfachemic.com | |

| Ce-doped Gadolinium Bromide Oxide | Promising catalyst for oxidation-reduction reactions. | ontosight.ai | |

| Ceramics | Gadolinium Oxide (Gd₂O₃) | Dopant to improve thermal stability, mechanical strength, and electrical conductivity. | stanfordmaterials.com |

| Cerium-doped GdBr₃ | Incorporated into glass-ceramic scintillator structures. | researchgate.netgrafiati.com | |

| Gadolinium-substituted tricalcium phosphate | Synthesis of ceramics with specific microstructures and bending strength. | nih.gov | |

| Gd-Cu-incorporated bioactive glass | Demonstrates favorable mechanical characteristics for bone regeneration. | nih.gov | |

| Lutetium Gadolinium Bromide | Can be prepared in ceramic or polycrystalline ceramic form for detectors. | google.com |

Doping Agent in Garnet Structures (e.g., Gadolinium Yttrium Garnets)

Gadolinium is a key element in the formation and modification of garnet-structured materials, which are a class of ferrimagnetic oxides with the general formula A₃B₂C₃O₁₂. The introduction of gadolinium, often through a soluble precursor like gadolinium(III) bromide hydrate in synthesis methods like the sol-gel auto-combustion technique, significantly influences the structural and magnetic properties of the resulting garnet. researchgate.net

One prominent example is the doping of yttrium iron garnet (Y₃Fe₅O₁₂, YIG) with gadolinium to form gadolinium-yttrium-iron-garnet (GdYIG). Research into yttrium-doped gadolinium iron garnet (GIG) nanostructures has shown that the introduction of yttrium affects the material's properties. researchgate.net Conversely, doping YIG with gadolinium is also a common practice. These materials are of significant interest for their tunable magnetic properties. The five iron(III) ions in YIG occupy two different crystallographic sites (octahedral and tetrahedral), exhibiting different spins that result in ferrimagnetic behavior. youtube.com Doping with gadolinium alters the net magnetic moment and can introduce specific characteristics, such as a compensation temperature where the net magnetization becomes zero.